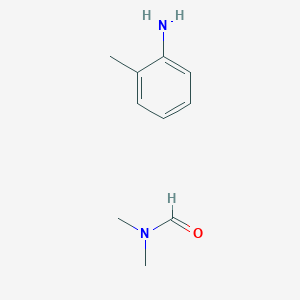
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a benzyloxy group and a diphenylethyl group attached to a disiloxane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of benzyloxy and diphenylethyl precursors with a disiloxane compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to isolate the compound from by-products and impurities.
化学反应分析
Types of Reactions
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing compounds.
Substitution: The benzyloxy and diphenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction may produce silanes. Substitution reactions can result in a variety of functionalized disiloxane derivatives.
科学研究应用
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets and pathways specific to its application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with proteins or enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane: Similar structure but with a single silicon atom.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsiloxane: Similar structure but with a different siloxane backbone.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane oxide: Similar structure but with an oxidized silicon atom.
Uniqueness
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties compared to similar compounds with single silicon atoms or different siloxane structures. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
820207-12-3 |
|---|---|
分子式 |
C25H32O2Si2 |
分子量 |
420.7 g/mol |
IUPAC 名称 |
[dimethyl(phenylmethoxy)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C25H32O2Si2/c1-28(2,27-29(3,4)26-20-22-14-8-5-9-15-22)21-25(23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,20-21H2,1-4H3 |
InChI 键 |
SNTYIIYTAUGMGB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


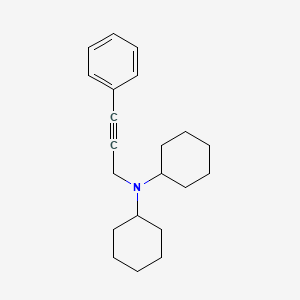


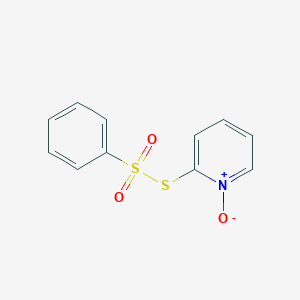
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)

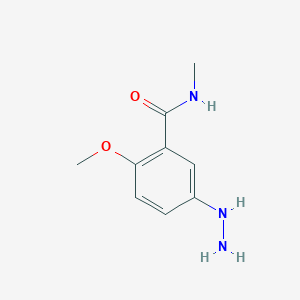
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)

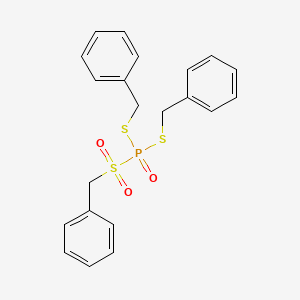

![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
